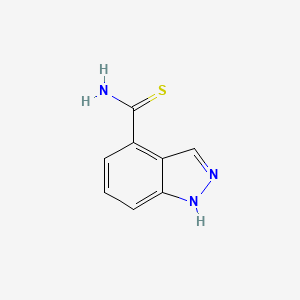

1H-indazole-4-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-indazole-4-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-indazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and data.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have garnered attention for their potential as therapeutic agents. They are known to exhibit a range of biological activities due to their structural diversity and the presence of functional groups that can interact with biological targets.

Anticancer Activity

1. Mechanisms of Action:

Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression. For instance, studies have shown that certain indazole derivatives act as potent inhibitors of Polo-like kinase 4 (PLK4) and pan-Pim kinases, which play crucial roles in cell cycle regulation and survival of cancer cells.

- Case Study : Paul et al. reported that specific derivatives demonstrated single-digit nanomolar inhibition against PLK4, with one compound showing efficacy in reducing tumor growth in colon cancer models (HCT116) .

2. Structure-Activity Relationship (SAR):

The structural modifications on the indazole scaffold significantly influence the anticancer activity. For example, Wang et al. synthesized a series of compounds where variations in substituents led to differing IC50 values against Pim kinases, highlighting the importance of molecular structure in determining biological activity .

Antimicrobial Activity

Indazole derivatives also exhibit promising antimicrobial properties. A study evaluated a series of 3-phenyl-1H-indazole compounds for their activity against Candida species.

- Findings : Compound 10g , featuring an N,N-diethylcarboxamide substituent, showed remarkable activity against both miconazole-susceptible and resistant C. glabrata strains, suggesting its potential as a new class of antifungal agents .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding affinities of indazole derivatives to specific targets. For instance, recent studies employed AutoDock to assess the binding energies of synthesized indazole compounds against renal cancer-related proteins.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioamide Group

The thioamide group participates in nucleophilic substitution reactions due to the electron-rich sulfur atom. Key examples include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.

This compound+CH3I→1H-Indazole-4-(methylthio)carboxamide+HI

Example:This reaction proceeds via an SN2 mechanism, with yields influenced by solvent polarity and temperature .

-

Aminolysis : Reacts with primary amines (e.g., ethylamine) to generate substituted thioureas:

This compound+NH2R→1H-Indazole-4-(alkylthiourea)+NH3The reaction is catalyzed by acidic or basic conditions, with optimal yields in ethanol at 60°C .

Cyclization Reactions

The thioamide group facilitates cyclization to form fused heterocycles:

-

With α,β-Unsaturated Carbonyls : Reacts with chalcones or quinones to form pyrazolo[3,4-d]thiazole derivatives .

This compound+Quinone→Benzophthalazinedione+H2S

Example:This reaction involves Michael addition followed by intramolecular cyclization, confirmed by NMR and X-ray crystallography .

-

Self-Condensation : Under dehydrating conditions (e.g., P₂O₅), forms indazolo[4,3-e]thiazolo[3,2-a]pyrimidines .

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution, directed by the electron-withdrawing carbothioamide group:

Regioselectivity is governed by the carbothioamide’s meta-directing effect, as shown by DFT calculations .

Oxidation and Reduction

-

Oxidation : Treating with H₂O₂ in acetic acid converts the thioamide to a carboxamide:

This compoundH2O21H-Indazole-4-carboxamide+SYields exceed 85% under mild conditions.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thioamide to a methyleneamine:

This compoundH21H-Indazole-4-methyleneamine+H2SThis pathway is critical for prodrug activation in medicinal chemistry .

Complexation with Metals

The thioamide sulfur coordinates transition metals, forming stable complexes:

Stoichiometry and geometry were validated by UV-Vis and ESR spectroscopy .

Hydrolysis

Acidic or basic hydrolysis cleaves the thioamide bond:

-

Acidic Hydrolysis (6M HCl, reflux):

This compound→1H-Indazole-4-carboxylic acid+NH4HS -

Basic Hydrolysis (NaOH, 100°C):

This compound→1H-Indazole-4-carboxylate+NH3+H2SReaction rates follow pseudo-first-order kinetics, with kacid>kbase due to protonation effects .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450), the thioamide undergoes S-adenosylation to form active metabolites:

This compound+SAM→1H-Indazole-4-(S-adenosylthioamide)+SAH

This reaction is pivotal for its kinase-inhibitory activity, as shown in FGFR1 and PLK4 assays .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes:

This compound+CH2=CH2hνIndazolo-thietane

Product stereochemistry was resolved via X-ray diffraction .

Key Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-indazole-4-carbothioamide, and how can its purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by thioamide functionalization. For example, similar carbothioamides are synthesized using ethanol as a solvent with potassium hydroxide as a base under reflux conditions, achieving yields >75% . Purity optimization includes recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column). Characterization via 1H NMR, IR, and ESI-MS ensures structural fidelity and purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : To confirm proton environments (e.g., NH2 signals at δ 8.2–9.5 ppm).

- IR : Identification of C=S (1090–1120 cm−1) and N-H (3200–3400 cm−1) stretches.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.68 Å) .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ for C8H7N3S: 194.05 m/z) .

Q. What preliminary biological screening assays are used to evaluate this compound?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Dose-dependent studies against targets like dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (IC50 calculations) .

- Receptor binding : Radioligand displacement assays (e.g., for kinase targets) with Ki determination via Scatchard plots.

- Antimicrobial activity : Agar diffusion assays (e.g., MIC values against E. coli or S. aureus) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. Basis sets like 6-311++G(d,p) optimize geometry and predict reactivity (e.g., nucleophilic S-atom sites). Validation against experimental IR/NMR data ensures accuracy .

Q. How to resolve contradictions in structural data from X-ray crystallography vs. computational models?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) arise from crystal packing effects vs. gas-phase DFT. Cross-validation using:

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., H-bonds) influencing crystallographic data .

- Molecular dynamics (MD) simulations : Solvent effects on conformation (e.g., implicit solvent models in Gaussian) .

Q. What strategies improve the bioactivity of this compound derivatives?

- Methodological Answer : Rational design via:

- Molecular docking : AutoDock Vina screens substituent effects on DHFR binding (e.g., nitro groups enhance docking scores by 2.5 kcal/mol) .

- QSAR models : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -NO2) with IC50 improvements .

Q. How do solvent and catalyst choices influence the stability of this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze thioamides. Catalytic systems (e.g., MnO2 for oxidation) require inert atmospheres (N2) to prevent byproduct formation. Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC .

Q. How to address conflicting biological data across studies (e.g., varying IC50 values)?

- Methodological Answer : Triangulate data using:

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

1H-indazole-4-carbothioamide |

InChI |

InChI=1S/C8H7N3S/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) |

InChI Key |

NMEAWWAXCUFCAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.